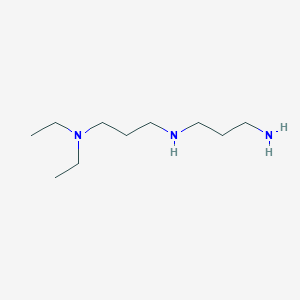
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine is a chemical compound with the molecular formula C10H24N2. It is a diamine, meaning it contains two amine groups, which makes it a versatile compound in various chemical reactions and applications. This compound is known for its use in various industrial and scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N3-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine typically involves the reaction of diethylamine with 1,3-dibromopropane, followed by the introduction of an aminopropyl group. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction. The process involves heating the reactants under reflux conditions to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of N3-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-purity reactants and controlled reaction conditions ensures the production of a high-quality product. The final product is typically purified using distillation or crystallization techniques to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: The major products include corresponding amides or nitriles.
Reduction: The major products are typically primary or secondary amines.
Substitution: The major products depend on the electrophile used but can include substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the modification of biomolecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals, surfactants, and corrosion inhibitors.
Wirkmechanismus
The mechanism of action of N3-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine involves its interaction with various molecular targets. The compound’s amine groups can form hydrogen bonds and electrostatic interactions with biological molecules, affecting their structure and function. In biochemical assays, it can act as a nucleophile, participating in reactions that modify proteins or nucleic acids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N~3~-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine: A similar diamine with a longer alkyl chain, used as a biocide and surfactant.
N~3~-(3-Aminopropyl)morpholine: A diamine with a morpholine ring, used in organic synthesis and as a corrosion inhibitor.
N~3~-(3-Aminopropyl)pyrrolidine: A diamine with a pyrrolidine ring, used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
N~3~-(3-Aminopropyl)-N~1~,N~1~-diethylpropane-1,3-diamine is unique due to its specific combination of amine groups and alkyl chains, which confer distinct chemical reactivity and physical properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
103502-67-6 |
|---|---|
Molekularformel |
C10H25N3 |
Molekulargewicht |
187.33 g/mol |
IUPAC-Name |
N'-[3-(diethylamino)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C10H25N3/c1-3-13(4-2)10-6-9-12-8-5-7-11/h12H,3-11H2,1-2H3 |
InChI-Schlüssel |
BZRFTDQKNOXCHR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCCNCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl [2-(2-oxoethyl)-1,3-dioxolan-2-yl]acetate](/img/structure/B14327764.png)
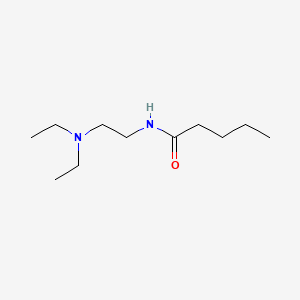
![3-Methyl-2-methylidene-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14327776.png)

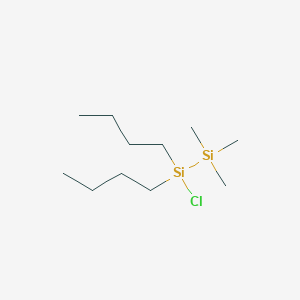
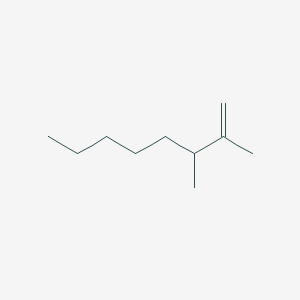
![Acetic acid--[4-(methylsulfanyl)phenyl]methanol (1/1)](/img/structure/B14327813.png)
![1,1,7-Trimethyl-4-methylidenedecahydro-1H-cyclopropa[a]azulene](/img/structure/B14327821.png)


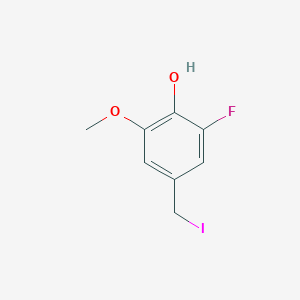
![3-[(1,2-Dihydroxyethyl)amino]-2-hydroxypropane-1-sulfonic acid](/img/structure/B14327842.png)

![4-Methoxy-6-methyl-5-[phenyl(phenylsulfanyl)methyl]-2H-pyran-2-one](/img/structure/B14327857.png)
